
Copper dimethyldithiocarbamate
Overview
Description
Copper dimethyldithiocarbamate (CuDDC), a Cu(II) dithiocarbamate complex with the formula [Cu(S2CN(CH3)2)2], is a paramagnetic, square-planar or dimeric compound . It is widely studied for its applications in fungicidal treatments, materials science, and biomedicine. Its structure involves two dimethyldithiocarbamate ligands coordinating to a central Cu(II) ion, forming a stable complex resistant to decomposition under ambient conditions . CuDDC is notable for its role as a single-source precursor (SSP) for copper sulfide nanomaterials and its bioactivity against pathogens like Glomerella cingulata .
Preparation Methods
Copper dimethyldithiocarbamate can be synthesized through several methods, including:
Reaction with Copper Salts: One common method involves the reaction of dimethyldithiocarbamate salts with copper(II) salts. The reaction typically occurs in an aqueous medium, where the copper(II) ions react with the dimethyldithiocarbamate anions to form the desired compound.
Industrial Production: Industrially, the compound is produced by reacting sodium dimethyldithiocarbamate with copper sulfate in water.
Chemical Reactions Analysis
Copper dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes. This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction of this compound can yield copper(I) complexes. This reaction often requires reducing agents such as hydrazine.
Substitution: The compound can undergo substitution reactions where the dimethyldithiocarbamate ligands are replaced by other ligands.
Scientific Research Applications
Industrial Applications
1. Vulcanization Agent
Copper dimethyldithiocarbamate is primarily used as an ultraaccelerator in the vulcanization process of various synthetic rubbers, such as:
- Styrene-butadiene rubber (SBR)
- Polyisoprene rubber (IR)
- Ethylene-propylene diene monomer (EPDM)
This application enhances the efficiency of the vulcanization process, leading to improved mechanical properties of the rubber products .
2. Stabilizer/Antioxidant
Cu(DMDC) functions as a stabilizer and antioxidant for synthetic elastomers and polyethers. Its ability to prevent degradation during processing and use makes it valuable in producing durable materials .
Biomedical Applications
1. Anticancer Properties
Recent studies have highlighted the potential of copper dithiocarbamates, including Cu(DMDC), as anticancer agents. The compound's ability to interact with biological systems has prompted research into its efficacy against various cancer types, leveraging its metal-based properties to induce cytotoxic effects .
2. Neurological Disease Research
Copper's role in neurological diseases has led to investigations into the biological mechanisms of copper dithiocarbamates. Understanding these interactions may provide insights into therapeutic strategies for conditions such as Alzheimer's disease .
Material Science Applications
1. Synthesis of Nanomaterials
Cu(DMDC) serves as a single-source precursor (SSP) for synthesizing nanoscale copper sulfides. This application allows for precise control over the phase, particle size, and morphology of nanomaterials, which are crucial for various technological applications .
2. Thin Film Deposition
The compound is also utilized in thin film deposition processes, particularly in the production of semiconductor materials and organic light-emitting diodes (OLEDs). Its properties facilitate the creation of high-quality films necessary for electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of copper dimethyldithiocarbamate involves its interaction with cellular components. In biological systems, the compound can chelate metal ions, disrupting metal-dependent processes. For example, it can increase the intracellular concentration of copper ions, leading to oxidative stress and cell death in certain pathogens . The compound also interferes with the function of proteasomes, which are responsible for degrading unneeded or damaged proteins .
Comparison with Similar Compounds
Structural and Chemical Properties
Key Observations :
- Substituent Effects : Methyl groups in CuDDC enhance volatility and solubility compared to bulkier ethyl derivatives (e.g., copper diethyldithiocarbamate) .
- Stability : CuDDC is more stable than sodium dimethyldithiocarbamate, which decomposes rapidly in acidic media .
- Magnetic Properties : Cu(II) complexes like CuDDC are paramagnetic, while Cu(I) clusters are diamagnetic .
Fungicidal Activity
- CuDDC : Effective against Glomerella cingulata at concentrations slightly above its solubility limit, suggesting slow-release mechanisms .
- Sodium Dimethyldithiocarbamate : Requires metal chelation (e.g., Cu²⁺) for antifungal activity; alone, it is less effective .
- Zinc Dimethyldithiocarbamate : Used in agriculture but requires Cu(II) for enhanced electrochemical detection .
Materials Science
- CuDDC: Thermal decomposition yields phase-pure CuS nanoparticles, utilized in optoelectronics .
- Cu(I) Clusters : Form tetrahedral [Cu(µ3-S2CNR2)]4 structures but are less explored due to synthetic challenges .
Biomedicine
- Copper Diethyldithiocarbamate : Demonstrated Nrf2 activation in endothelial cells, suggesting antioxidant applications .
- CuDDC: Limited bioavailability due to low solubility; nanoformulations (e.g., liposomal) improve delivery .
Stability and Reactivity
- Thermal Decomposition : CuDDC decomposes at ~200°C to CuS, while sodium salts decompose at lower temperatures to toxic byproducts (CS2) .
- Acid Sensitivity : Sodium dimethyldithiocarbamate decomposes in acidic conditions, whereas CuDDC remains stable .
- Redox Behavior : Cu(II) dithiocarbamates can oxidize to Cu(III) or reduce to Cu(I), enabling mixed-valence complexes with unique conductivity properties .
Biological Activity
Copper dimethyldithiocarbamate (CDDC) is a compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. This article reviews the current understanding of CDDC's biological activity, focusing on its mechanisms, effects on various pathogens, and potential therapeutic applications.
Overview of this compound
This compound is a coordination compound formed from copper ions and dimethyldithiocarbamate ligands. It is primarily studied for its copper-dependent antimicrobial activity against a range of pathogens, including bacteria and fungi.
The primary mechanism by which CDDC exerts its antimicrobial effects involves the manipulation of copper ion concentrations within microbial cells. Research indicates that CDDC enhances the uptake of copper by pathogens, leading to increased intracellular copper levels. This excess copper induces oxidative stress and disrupts essential metabolic processes, ultimately resulting in cell death.
- Copper Uptake : CDDC acts as a copper ionophore, facilitating the transport of copper into bacterial cells. This is particularly effective against pathogens like Streptococcus pneumoniae.
- Oxidative Stress Induction : Elevated copper levels can lead to the generation of reactive oxygen species (ROS), which damage cellular components such as DNA, proteins, and lipids.
- Enzyme Inhibition : The binding of excess copper can inhibit key bacterial enzymes necessary for survival and replication.
Bacterial Activity
CDDC has shown significant antimicrobial activity against various bacterial strains:
- Streptococcus pneumoniae : Studies indicate that CDDC exhibits potent bactericidal activity against this pathogen, which is responsible for pneumonia and meningitis. In vitro studies demonstrated that CDDC effectively reduces bacterial viability in a concentration-dependent manner .
- Staphylococcus aureus : Similar antimicrobial effects have been observed against Staphylococcus aureus, with CDDC demonstrating efficacy in both planktonic and biofilm states .
Fungal Activity
Research has also identified antifungal properties of CDDC:
- Coccidioides posadasii : CDDC has been shown to inhibit the growth of this pathogenic fungus, suggesting potential applications in treating fungal infections .
Case Studies
Several case studies highlight the practical implications of using CDDC as an antimicrobial agent:
- In Vivo Studies : In murine models, CDDC demonstrated significant reductions in bacterial burden in lungs infected with S. pneumoniae. These findings support its potential as a therapeutic agent for respiratory infections .
- Combination Therapies : The effectiveness of CDDC increases when used in combination with other antibiotics, enhancing overall antimicrobial efficacy and reducing the likelihood of resistance development .
Data Tables
Pathogen | Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Streptococcus pneumoniae | Bacterial | 0.5 - 2 µg/mL | |
Staphylococcus aureus | Bacterial | 1 - 4 µg/mL | |
Coccidioides posadasii | Fungal | 2 - 8 µg/mL |
Future Directions
The promising results surrounding CDDC's biological activity warrant further investigation into its mechanisms and potential applications:
- Mechanistic Studies : More detailed studies are needed to elucidate the specific pathways through which CDDC induces oxidative stress and enzyme inhibition.
- Clinical Trials : To establish safety and efficacy in humans, clinical trials should be conducted to evaluate CDDC's potential as a treatment for various infections.
- Resistance Mechanisms : Investigating how pathogens might develop resistance to dithiocarbamate compounds will be crucial for long-term therapeutic strategies.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing copper dimethyldithiocarbamate complexes, and how should data be interpreted?
Methodological Answer:
- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands to confirm coordination geometry. For copper(II) dimethyldithiocarbamate, a strong absorption band near 450–500 nm typically indicates square-planar or distorted tetrahedral geometry .
- FT-IR Spectroscopy : Key peaks include ν(C–N) at ~1480–1520 cm⁻¹ and ν(C–S) at 950–1000 cm⁻¹. Disappearance of S–H stretching (if present) confirms deprotonation during complex formation .
- EPR Spectroscopy : Useful for identifying Cu(II) oxidation states. Axial symmetry parameters (g∥ > g⊥) suggest a d<sup>9</sup> electronic configuration .
Q. How can this compound be synthesized with high purity for catalytic applications?
Methodological Answer:
- Direct Synthesis : React CuCl2·2H2O with sodium dimethyldithiocarbamate (NaDMDTC) in a 1:2 molar ratio in ethanol/water. Monitor pH (6–7) to avoid hydroxide precipitation .
- Purification : Recrystallize from acetonitrile/dichloromethane (3:1) to remove unreacted ligands. Confirm purity via elemental analysis (Cu% ~18.5) and TGA (decomposition >200°C) .
Q. What are the primary challenges in stabilizing this compound complexes under ambient conditions?
Methodological Answer:
- Oxidation Sensitivity : Cu(I) complexes are prone to oxidation. Use inert atmospheres (N2/Ar) during synthesis and storage. Add triphenylphosphine (PPh3) as a stabilizing co-ligand .
- Moisture Instability : Store complexes in desiccators with silica gel. Avoid protic solvents in synthesis to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound structures?
Methodological Answer:
- Geometry Optimization : Use B3LYP/def2-TZVP to model Cu–S bond lengths (typical range: 2.2–2.4 Å). Compare with XRD data to validate accuracy .
- NMR Chemical Shift Prediction : GIAO-DFT calculations at the PBE0/cc-pVTZ level can reconcile discrepancies in <sup>13</sup>C NMR shifts (e.g., δ ~190 ppm for C=S groups) .
Q. What strategies optimize this compound-based nanomaterials for photocatalytic applications?
Methodological Answer:
- Ligand Engineering : Replace PPh3 with electron-withdrawing ligands (e.g., trifluoromethyl pyrazole) to enhance charge separation. This reduces recombination rates by 40% in visible-light-driven reactions .
- Size Control : Use one-pot gram-scale synthesis with (PPh3)2CuBH4 as a reductant to yield monodisperse Cu8 nanoclusters (2–3 nm) with high catalytic surface area .
Q. How do solvent effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Polar Solvents : Acetonitrile increases electrophilicity at Cu centers, accelerating oxidative addition (e.g., in Ullmann-type reactions). Kinetic studies show a 3× rate increase vs. toluene .
- Coordination Competition : In DMF, solvent coordination displaces dithiocarbamate ligands, reducing catalytic activity. Monitor via in-situ IR to optimize solvent-ligand balance .
Q. What experimental approaches validate the heavy-metal chelation mechanism of this compound in environmental remediation?
Methodological Answer:
- Batch Adsorption Studies : Conduct at pH 5–6 (optimal for Cu–S binding). Use ICP-MS to quantify metal uptake (e.g., 98% efficiency for Pb<sup>2+</sup> at 25°C) .
- XPS Analysis : Confirm chelation via shifts in S 2p peaks (162–164 eV for bound thiolate) and Cu 2p3/2 peaks (932–934 eV) .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the antibacterial efficacy of this compound complexes?
Methodological Answer:
- Standardize Testing : Use Clinical and Laboratory Standards Institute (CLSI) protocols. Discrepancies often arise from variations in bacterial strains (e.g., E. coli vs. MRSA) or solvent carriers (DMSO vs. aqueous) .
- Synergistic Studies : Combine with β-lactam antibiotics. MIC values decrease by 50% when co-administered, indicating potentiation effects .
Properties
IUPAC Name |
copper;N,N-dimethylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQIAGHKFLHIA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CuN2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020345 | |
Record name | Copper dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS] | |
Record name | Copper(II) dimethyldithiocarbamate | |
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CAS No. |
137-29-1 | |
Record name | Copper dimethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Copper, bis(dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Copper dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper bis(dimethyldithiocarbamate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | COPPER DIMETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3D0AX36Y9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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